molecular formula C15H11Cl2N3OS B2528766 5-[(3,4-dichlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 346597-21-5

5-[(3,4-dichlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2528766
CAS No.: 346597-21-5
M. Wt: 352.23
InChI Key: ZHSPTKKOHKPZDI-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Chemical Identity

The compound’s IUPAC name derives from its triazole ring and substituents:

  • Core : 1,2,4-Triazole with hydrogen at position 4 (4H).
  • Substituents :
    • Position 3 : Thiol (-SH) group.
    • Position 4 : Phenyl group.
    • Position 5 : (3,4-Dichlorophenoxy)methyl group (–CH2–O–C6H3Cl2).

Synonyms and Identifiers :

Parameter Value
IUPAC Name 5-[(3,4-Dichlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
CAS Number 346597-21-5
Molecular Formula C15H11Cl2N3OS
SMILES SC1=NN=C(COC2=CC(Cl)=C(Cl)C=C2)N1C3=CC=CC=C3
InChI Key ZHSPTKKOHKPZDI-UHFFFAOYSA-N

Related Terms :

  • 4H-1,2,4-Triazole-3-thiol derivatives .
  • Dichlorophenoxy-substituted triazoles .

Molecular Geometry and Conformational Analysis

The triazole ring adopts a planar geometry due to conjugation between nitrogen atoms (sp² hybridization). Key spatial features include:

  • Substituent Orientation :
    • The phenyl group at position 4 occupies a para position relative to the triazole ring, minimizing steric hindrance.
    • The (3,4-dichlorophenoxy)methyl group at position 5 projects orthogonally to the triazole plane, reducing intramolecular interactions.
  • Thiol Group Tautomerism :
    • The thiol (-SH) and thione (=NH) forms are potential tautomers. DFT studies on analogous 1,2,4-triazole-3-thiols indicate the thiol form is favored in non-polar solvents .
    • Steric and electronic effects from the dichlorophenoxy group stabilize the thiol tautomer by withdrawing electron density from the sulfur atom .

Comparative Geometric Data :

Parameter Value Source
Triazole Ring Planarity Coplanar N1, N2, N4, C3, C5 atoms (mean deviation < 0.01 Å)
C3–S Bond Length ~1.72 Å (typical for single S–C bonds)
Dichlorophenoxy Methyl Rotational Freedom Restricted by steric bulk of Cl atoms

Electronic Structure and Orbital Hybridization Patterns

The compound’s electronic properties are governed by:

  • Hybridization :
    • Nitrogen Atoms : sp² hybridized (N1, N2, N4).
    • Sulfur Atom : sp³ hybridized (thiol group).
  • Electron Distribution :
    • Electron-Withdrawing Groups : The dichlorophenoxy group (–O–C6H3Cl2) reduces electron density on the triazole ring, enhancing electrophilicity at the C3 position.
    • Electron-Donating Group : The phenyl group at C4 contributes π-electron density, stabilizing the triazole ring.

Frontier Molecular Orbitals (HOMO/LUMO) :

Orbital Energy (eV) Role in Reactivity Source
HOMO (Highest Occupied) ~−5.0 Determines nucleophilic character (S atom)
LUMO (Lowest Unoccupied) ~−1.5 Electrophilic sites (C3, N4)

Comparative Analysis with Related 1,2,4-Triazole-3-thiol Derivatives

Feature Target Compound (346597-21-5) Related Derivatives
Substituents 3,4-Dichlorophenoxy methyl + Phenyl 2,4-Dichlorophenoxy methyl ; Pyridyl
Electron Density Moderate (Cl withdraws, Ph donates) Higher (electron-donating groups)
Lipophilicity High (Cl, Ph groups) Moderate (smaller substituents)
Tautomer Preference Thiol dominant Thione dominant (e.g., 4H-1,2,4-triazole-3-thione)

Key Contrasts :

  • Antimicrobial Activity : Dichlorophenoxy substitution enhances activity against Mycobacterium spp. compared to non-substituted triazoles .
  • Synthetic Routes : Requires nucleophilic substitution (e.g., thiols reacting with alkyl halides) vs. cyclization of thiosemicarbazides .

Properties

IUPAC Name

3-[(3,4-dichlorophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3OS/c16-12-7-6-11(8-13(12)17)21-9-14-18-19-15(22)20(14)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSPTKKOHKPZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiosemicarbazide Intermediate Formation

The synthesis often begins with the preparation of a thiosemicarbazide precursor. For example, 3,4-dichlorophenoxyacetyl chloride is reacted with thiosemicarbazide in anhydrous dichloromethane under nitrogen atmosphere to yield (3,4-dichlorophenoxy)acetylthiosemicarbazide. This intermediate is critical for subsequent cyclization into the triazole ring.

Reaction Conditions :

  • Solvent: Dichloromethane (DCM)
  • Temperature: 0–5°C (dropwise addition), then room temperature
  • Catalyst: Triethylamine (TEA)
  • Yield: 78–85%

Cyclization to 1,2,4-Triazole-3-thiol

The thiosemicarbazide intermediate undergoes cyclization in acidic or basic media. Heating under reflux in ethanolic HCl (5% v/v) for 6–8 hours promotes intramolecular dehydration, forming the 1,2,4-triazole-3-thiol scaffold. The phenyl group at position 4 is introduced via nucleophilic substitution using phenylmagnesium bromide or through pre-functionalized starting materials.

Key Observations :

  • Cyclization efficiency depends on the electron-withdrawing nature of the (3,4-dichlorophenoxy)methyl group, which stabilizes the transition state.
  • Substitution at position 4 (phenyl) is achieved before or after cyclization, with pre-functionalization reducing side reactions.

Alkylation of Pre-formed 1,2,4-Triazole-3-thiols

Nucleophilic Displacement

A widely adopted route involves alkylation of 4-phenyl-1H-1,2,4-triazole-3-thiol with 3,4-dichlorophenoxymethyl chloride. The reaction proceeds in dimethylformamide (DMF) with potassium carbonate as a base, facilitating thiolate ion formation.

Typical Protocol :

  • Dissolve 4-phenyl-1H-1,2,4-triazole-3-thiol (1 equiv) in anhydrous DMF.
  • Add K₂CO₃ (2 equiv) and stir at room temperature for 30 minutes.
  • Introduce 3,4-dichlorophenoxymethyl chloride (1.2 equiv) dropwise.
  • Heat at 60°C for 12 hours.
  • Quench with ice-water, extract with ethyl acetate, and purify via column chromatography.

Yield : 65–72%
Purity : >95% (HPLC)

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) has been employed to couple 3,4-dichlorophenoxymethanol with 4-phenyl-1,2,4-triazole-3-thiol. This method offers superior regiocontrol but requires stringent anhydrous conditions.

Advantages :

  • Avoids formation of sulfoxide byproducts.
  • Compatible with heat-sensitive functional groups.

Limitations :

  • High cost of reagents.
  • Moderate yields (55–60%).

One-Pot Multi-Component Synthesis

Hydrazine-Carbon Disulfide Approach

A one-pot synthesis condenses 3,4-dichlorophenoxyacetic acid hydrazide, carbon disulfide, and phenyl isothiocyanate in ethanol under reflux. The reaction proceeds via formation of a dithiocarbazate intermediate, which cyclizes to the triazole-thiol upon acidification.

Reaction Scheme :

  • $$ \text{R-NH-NH}2 + \text{CS}2 \rightarrow \text{R-NH-NH-CS-SH} $$
  • $$ \text{R-NH-NH-CS-SH} + \text{Ph-NCS} \rightarrow \text{Triazole-thiol} $$

Optimized Conditions :

  • Solvent: Ethanol
  • Acid: Conc. HCl
  • Time: 24 hours
  • Yield: 68%

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of 3,4-dichlorophenoxymethyl bromide, 4-phenyl-1,2,4-triazole-3-thiol, and K₂CO₃ in acetonitrile is irradiated at 100°C for 20 minutes, achieving 80% conversion.

Post-Synthetic Modifications

Oxidation to Disulfides

The thiol group can be oxidized to disulfides using iodine in ethanol, enabling dimerization or polymer formation. This step is critical for tuning solubility and biological activity.

Procedure :

  • Dissolve 5-[(3,4-dichlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol (1 equiv) in ethanol.
  • Add I₂ (0.5 equiv) and stir at room temperature for 2 hours.
  • Filter and recrystallize from methanol.

Yield : 90%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85–7.40 (m, 5H, Ph), 6.95 (d, J = 8.8 Hz, 1H, Ar-Cl), 6.75 (d, J = 2.8 Hz, 1H, Ar-Cl), 5.20 (s, 2H, OCH₂), 3.90 (s, 1H, SH).
  • IR (KBr) : 2560 cm⁻¹ (S-H), 1605 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C).

Chromatographic Purity

HPLC analysis (C18 column, MeOH:H₂O 70:30) shows a single peak at t₃ = 8.2 minutes, confirming >98% purity.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time Cost Efficiency
Cyclocondensation 78–85 95 8–12 h High
Alkylation 65–72 95 12 h Moderate
Mitsunobu 55–60 97 6 h Low
Microwave-Assisted 80 98 0.3 h High

Chemical Reactions Analysis

5-[(3,4-dichlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-[(3,4-dichlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(3,4-dichlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt essential biological processes, leading to antimicrobial or anticancer effects . The specific pathways involved depend on the target organism or cell type.

Comparison with Similar Compounds

Chlorophenoxy Substituents

  • 5-((4-Chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS: Not provided): Synthesized via NaOH-mediated cyclization and HCl acidification (88% yield) .
  • 5-[(4-Chlorophenoxy)methyl]-4-[(furan-2-yl)methyl]-4H-1,2,4-triazole-3-thiol (CAS: 727696-09-5): The furan substituent introduces electron-rich aromaticity, which may alter solubility and binding interactions in biological systems compared to the phenyl group in the target compound .

Nitrophenyl and Methoxy Derivatives

  • This compound showed moderate antioxidant activity (IC₅₀: 5.84 µg/mL for derivative 5b) .
  • 4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol :
    Methoxy groups (-OCH₃) enhance electron-donating capacity and solubility, which may improve pharmacokinetic profiles but reduce antimicrobial efficacy compared to chloro-substituted analogs .

Antimicrobial Activity

  • 5-[(6-Morpholin-4-ylpyridin-3-yl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol: Morpholine derivatives exhibit broad-spectrum antimicrobial activity due to improved membrane penetration. The target compound’s dichlorophenoxy group may offer similar advantages but with higher lipophilicity .
  • 5-(3-Bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS: 241132-72-9):
    Bromine’s bulkiness may sterically hinder target binding compared to chlorine, reducing potency .

Antiradical and Antioxidant Activity

  • 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol Derivatives: Pyrazole-substituted analogs demonstrated moderate DPPH radical scavenging activity, suggesting that electron-rich substituents enhance antioxidant effects. The dichlorophenoxy group’s electron-withdrawing nature may limit such activity .

Physicochemical Properties

  • Thermal Stability: Chlorine substituents enhance thermal stability relative to tert-butylphenoxy derivatives (e.g., CAS: 329724-93-8) .

Biological Activity

5-[(3,4-Dichlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS No. 346597-21-5) is a synthetic compound that belongs to the class of triazole-thiols. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. The unique structure of this compound, characterized by a triazole ring and a thiol group, suggests possible interactions with various biological targets.

The molecular formula of this compound is C₁₅H₁₁Cl₂N₃OS, with a molecular weight of 352.24 g/mol. The structural representation includes a dichlorophenoxy group which is significant for its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₁Cl₂N₃OS
Molecular Weight352.24 g/mol
CAS Number346597-21-5
Chemical StructureChemical Structure

Biological Activity

The biological activity of this compound has been investigated in various studies focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has shown that derivatives of triazole-thiols exhibit significant antimicrobial properties. The compound's mechanism is believed to involve the inhibition of microbial growth through interference with cell wall synthesis and metabolic pathways. For example, studies have indicated that compounds with similar structures demonstrate moderate antibacterial activity against various microorganisms .

Anticancer Activity

Several studies have explored the cytotoxic effects of triazole derivatives against cancer cell lines. In particular, the synthesized derivatives based on the triazole-thiol framework have shown promising results against melanoma and breast cancer cell lines. For instance:

  • Cytotoxicity Assay : The MTT assay revealed that certain derivatives exhibited higher selectivity and cytotoxicity towards melanoma cells compared to normal cells .
  • Mechanism of Action : The anticancer effects are hypothesized to arise from the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Case Studies

  • Study on Anticancer Properties : A study published in PMC evaluated the cytotoxic effects of synthesized triazole-thiol derivatives against various cancer cell lines. The results indicated that compounds with phenyl substitutions showed enhanced activity against melanoma cells compared to breast cancer cells .
  • Antimicrobial Screening : Another study assessed the antimicrobial efficacy of triazole derivatives, highlighting that compounds similar to this compound exhibited moderate activity against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the standard synthetic routes for preparing 5-[(3,4-dichlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol, and what critical reaction conditions influence yield?

  • Methodological Answer: The synthesis typically involves multi-step reactions:
  • Step 1: Condensation of 3,4-dichlorophenol derivatives with a methylating agent (e.g., bromoacetate) to form the phenoxymethyl intermediate.
  • Step 2: Cyclization with thiocarbazide or thiosemicarbazide under acidic/basic conditions to construct the triazole ring.
  • Step 3: Purification via recrystallization (ethanol/methanol) or chromatography.
    Key conditions affecting yield include solvent polarity (ethanol vs. DMF), temperature (60–100°C), and catalyst use (e.g., acetic acid for imine formation) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer:
  • ¹H/¹³C NMR: Confirm regiochemistry of the triazole ring and substituent positions.
  • LC-MS: Verify molecular ion peaks and purity (e.g., [M+H]+ at m/z ~394).
  • Elemental Analysis: Validate stoichiometry (C, H, N, S, Cl).
  • FT-IR: Identify functional groups (e.g., S-H stretch at ~2550 cm⁻¹, C-Cl at ~750 cm⁻¹).
    Cross-referencing with computational data (e.g., DFT) enhances structural validation .

Q. What preliminary biological screening assays are recommended for evaluating its bioactivity?

  • Methodological Answer:
  • Antimicrobial: Broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi.
  • Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Enzyme Inhibition: Fluorescence-based assays for targets like DHFR (dihydrofolate reductase) or kinases.
    Include positive controls (e.g., fluconazole for antifungal studies) and solvent controls (DMSO ≤1%) .

Advanced Research Questions

Q. How can researchers resolve contradictory activity data between in vitro and computational studies?

  • Methodological Answer:
  • Orthogonal Assays: Validate docking predictions (e.g., AutoDock Vina) with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity.
  • Structural Analysis: Perform X-ray crystallography or molecular dynamics simulations to assess ligand-receptor interactions.
  • Assay Conditions: Optimize buffer pH, ionic strength, and co-solvents to mimic physiological environments. Contradictions may arise from solvation effects or protein flexibility .

Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties while retaining bioactivity?

  • Methodological Answer:
  • Structural Modifications: Introduce hydrophilic groups (e.g., morpholinomethyl) to enhance solubility or replace chlorine with fluorine to reduce metabolic degradation.
  • Prodrug Design: Mask the thiol group with acetyl or glutathione-sensitive linkers to improve stability.
  • In Silico ADME: Use tools like SwissADME to predict logP, BBB permeability, and CYP450 interactions. Prioritize derivatives with balanced lipophilicity (logP 2–3) .

Q. How does the electronic environment of the triazole ring influence its mechanism of action?

  • Methodological Answer:
  • DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the thiol group’s electron density affects redox activity.
  • SAR Studies: Compare activity of analogs with varying substituents (e.g., 4-phenyl vs. 4-ethyl). Enhanced π-π stacking with phenyl groups may improve receptor binding.
  • Spectroelectrochemistry: Probe redox behavior (e.g., thiol ↔ disulfide interconversion) under physiological conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across studies?

  • Methodological Answer:
  • Standardize Protocols: Adopt CLSI guidelines for antimicrobial assays or NCI-60 protocols for cytotoxicity.
  • Control Variability: Use identical cell passage numbers, serum concentrations, and incubation times.
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for outliers. Discrepancies may stem from cell line genetic drift or assay sensitivity thresholds .

Experimental Design Considerations

Q. What in vivo models are suitable for evaluating this compound’s therapeutic potential?

  • Methodological Answer:
  • Acute Toxicity: Start with zebrafish embryos (FET assay) to assess LC₅₀ and teratogenicity.
  • Murine Models: Use immunocompromised mice (e.g., BALB/c) for xenograft tumor studies. Monitor body weight, organ histopathology, and plasma levels via HPLC.
  • Pharmacokinetics: Conduct IV/PO dosing in rats to calculate AUC, t₁/₂, and bioavailability. Include metabolite profiling (e.g., UPLC-QTOF) .

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